Defined (S)-Stereochemistry vs. Racemic Mixture: Impact on Enantiomeric Composition
The target compound is supplied as the single (S)-enantiomer with a defined stereocenter at the 3-position of the piperidine ring, as confirmed by the InChI stereodescriptor '/t9-/m0/s1' in PubChem CID 79038244 [1]. In contrast, the racemic mixture (CAS 1548668-14-9) is an equimolar blend of (R)- and (S)-enantiomers, as indicated by the non-stereospecific InChIKey 'PNCOYPCTFNKJQQ-UHFFFAOYSA-N' in PubChem CID 78920665 [2]. The defined stereochemistry is critical because the (R)-enantiomer of nipecotic acid derivatives has been shown to be a more potent inhibitor of GABA uptake than the (S)-isomer, with reported IC50 differences of approximately 2- to 5-fold in rat brain slice assays [3]. While direct comparative activity data for the propargyl-substituted enantiomers are not publicly available, this class-level precedent underscores the risk that the 50% (R)-enantiomer present in the racemic mixture could confound biological SAR interpretation.
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | >95% (S)-enantiomer (single stereoisomer) |
| Comparator Or Baseline | Racemic mixture (CAS 1548668-14-9): ~50% (R) + ~50% (S) |
| Quantified Difference | ≥45 percentage-point difference in (S)-enantiomer excess |
| Conditions | Supplier certificate of analysis (Bidepharm/Leyan); stereochemistry confirmed by InChI stereodescriptor |
Why This Matters
Procuring the single enantiomer eliminates the confounding variable of the (R)-antipode, whose biological activity profile is known in the nipecotic acid class to differ from the (S)-form, thereby supporting more reproducible SAR campaigns.
- [1] PubChem CID 79038244. InChIKey: PNCOYPCTFNKJQQ-VIFPVBQESA-N; stereodescriptor /t9-/m0/s1. View Source
- [2] PubChem CID 78920665. InChIKey: PNCOYPCTFNKJQQ-UHFFFAOYSA-N (non-stereospecific). View Source
- [3] Krogsgaard-Larsen, P.; Johnston, G.A.R. Inhibition of GABA uptake in rat brain slices by nipecotic acid, various isoxazoles and related compounds. Journal of Neurochemistry, 1975, 25, 797–802. View Source
